2-(4-Isopropylphenoxy)-5-methylaniline
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Overview
Description
2-(4-Isopropylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with an isopropyl group at the para position and a methyl group at the ortho position relative to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)-5-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4-isopropylphenol, undergoes a reaction with 2-chloro-5-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Another approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-isopropylphenylboronic acid is coupled with 2-bromo-5-methylaniline in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is conducted in a solvent like toluene or ethanol under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenoxy and aniline groups can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(4-Isopropylphenoxy)-5-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and aniline groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: A precursor in the synthesis of 2-(4-Isopropylphenoxy)-5-methylaniline.
2-Chloro-5-methylaniline: Another precursor used in the synthesis.
2-(4-Isopropylphenoxy)acetyl chloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both phenoxy and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(4-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-9-4-12(3)10-15(16)17/h4-11H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANWOBXECXEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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